molecular formula C14H10ClNO4 B6403388 2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid CAS No. 1261929-08-1

2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6403388
CAS No.: 1261929-08-1
M. Wt: 291.68 g/mol
InChI Key: VXRJZDXLADBRCH-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, as well as a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3-Chloro-4-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Esterification: Methanol, sulfuric acid.

Major Products Formed

    Reduction: 2-(3-Chloro-4-methylphenyl)-4-aminobenzoic acid.

    Substitution: 2-(3-Hydroxy-4-methylphenyl)-4-nitrobenzoic acid.

    Esterification: Methyl 2-(3-Chloro-4-methylphenyl)-4-nitrobenzoate.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl substituents may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methylphenyl)benzoic acid
  • 2-(3-Chloro-4-methylphenyl)-4-aminobenzoic acid
  • 2-(3-Chloro-4-methylphenyl)-4-hydroxybenzoic acid

Uniqueness

2-(3-Chloro-4-methylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a chloro substituent on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-3-9(6-13(8)15)12-7-10(16(19)20)4-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRJZDXLADBRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690317
Record name 3'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-08-1
Record name 3'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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